4(1H)-Quinolinethione

Description

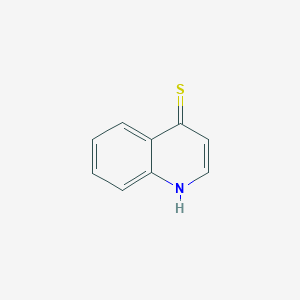

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYCCMJSURLMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901675 | |

| Record name | NoName_811 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76076-27-2 | |

| Record name | 4(1H)-Quinolinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Quinolinethione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Quinolinethione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4(1H)-Quinolinethione from 4-Chloroquinoline: Mechanism, Protocol, and Field Insights

This technical guide provides a comprehensive overview of the synthesis of 4(1H)-Quinolinethione from 4-chloroquinoline, a critical transformation for the development of novel therapeutic agents. As a scaffold, the quinoline ring is a cornerstone in medicinal chemistry, found in drugs ranging from antimalarials like chloroquine to modern anticancer agents[1][2][3]. The introduction of a thione group at the 4-position unlocks new avenues for molecular design, enabling the exploration of unique biological activities and serving as a versatile intermediate for further functionalization.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, field-tested protocol.

The Core Transformation: Understanding the Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloroquinoline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to benzene, the electron-withdrawing nitrogen atom in the quinoline ring deactivates the system towards electrophiles but activates it for nucleophilic attack, particularly at the 2- and 4-positions.

The mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A sulfur-containing nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.

The choice of the sulfur nucleophile is the most critical parameter in this synthesis, directly influencing reaction conditions, yield, and work-up procedures.

Diagram of the General SNAr Mechanism

Caption: General mechanism for the synthesis of this compound.

Choosing the Right Sulfur Source: A Comparative Analysis

Two primary sulfur nucleophiles are commonly employed for this synthesis: sodium hydrosulfide (NaSH) and thiourea (SC(NH2)2). The choice between them involves a trade-off between reaction directness and handling considerations.

| Feature | Sodium Hydrosulfide (NaSH) | Thiourea (SC(NH2)2) |

| Nucleophile | Direct, potent (HS⁻) | Indirect; forms an isothiouronium salt intermediate |

| Mechanism | Simple SNAr | SNAr followed by hydrolysis |

| Handling | Highly hygroscopic, corrosive, releases toxic H₂S gas upon acidification.[4][5] | Stable, crystalline solid, low odor, safer to handle.[6][7] |

| Byproducts | Primarily NaCl | Urea and salts |

| Typical Solvents | Alcohols (Ethanol), DMF | Alcohols (Ethanol), DMF |

| Verdict | More direct and atom-economical but requires stringent safety protocols due to H₂S evolution. | Safer and more convenient for standard laboratory settings, involving a stable intermediate. |

For this guide, we will focus on the thiourea method due to its enhanced safety profile and operational simplicity, making it more accessible for a broader range of research environments. The reaction proceeds by forming a 4-quinolylisothiouronium chloride intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired product.

Detailed Experimental Protocol: The Thiourea Method

This protocol is a self-validating system, designed for robustness and reproducibility. Each step is critical for achieving high yield and purity.

Materials and Reagents

-

4-Chloroquinoline (1.0 eq)

-

Thiourea (2.0 eq)

-

Ethanol (or DMF)

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric Acid (HCl) solution (e.g., 2 M)

-

Deionized Water

-

Standard reflux apparatus, magnetic stirrer, filtration equipment.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloroquinoline (1.0 eq) and thiourea (2.0 eq) in ethanol. Expertise Note: A 2-fold excess of thiourea ensures the reaction goes to completion. Ethanol is a good solvent choice as it readily dissolves the reactants and is easy to remove post-reaction.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: The formation of the intermediate isothiouronium salt is typically a clean reaction. Consistent heating is key to ensuring a steady reaction rate.

-

Hydrolysis of the Intermediate: After cooling the reaction mixture to room temperature, add a 2 M aqueous solution of sodium hydroxide. This step hydrolyzes the isothiouronium salt to the thiolate anion. Stir the mixture at room temperature for 1-2 hours.

-

Isolation of the Product: Carefully acidify the basic solution with 2 M hydrochloric acid until the pH is approximately 6-7. Expertise Note: The product is amphoteric but will precipitate out as the neutral thione/thiol tautomer near neutral pH. Slow, careful acidification is crucial to avoid generating excess H₂S gas and to ensure optimal precipitation and particle size for filtration.

-

Filtration and Washing: A yellow precipitate of this compound will form. Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to facilitate drying.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a bright yellow crystalline solid.

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and the Thiol-Thione Tautomerism

The product, this compound, exists in equilibrium with its tautomeric form, quinoline-4-thiol. In the solid state and in most solvents, the thione form is predominant [8]. This is a critical consideration for spectroscopic analysis.

-

¹H NMR: Expect to see a broad singlet for the N-H proton of the thione tautomer, typically downfield (>10 ppm), which is exchangeable with D₂O. The aromatic protons will appear in the characteristic region for the quinoline scaffold.

-

¹³C NMR: The C=S carbon of the thione form will have a characteristic chemical shift, often in the range of 180-200 ppm.

-

IR Spectroscopy: Look for a characteristic C=S stretching vibration, although it can be weak and variable (typically 1100-1250 cm⁻¹). The N-H stretch of the thione form will be visible as a broad peak around 3100-3400 cm⁻¹.

-

Mass Spectrometry: Will confirm the molecular weight of the product (C₉H₇NS, MW: 161.23 g/mol )[9].

Troubleshooting and Field Insights

-

Low Yield: Incomplete reaction is a common issue. Ensure the reflux time is adequate (monitor by TLC) and that the thiourea is used in sufficient excess. During work-up, ensure the pH for precipitation is optimal; over-acidification can lead to some product re-dissolving.

-

Product is an Oil or Gummy Solid: This often indicates impurities. Ensure the hydrolysis step is complete. If the product oils out during acidification, try cooling the solution in an ice bath during the addition of acid. Effective purification via recrystallization is essential.

-

Safety: While safer than the NaSH method, care should still be taken. The reaction should be performed in a well-ventilated fume hood. Acidification of any sulfide-containing solution has the potential to release some H₂S gas.

By adhering to this detailed guide, researchers can reliably synthesize this compound, a valuable building block for the discovery and development of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 5. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]

- 6. Synthesis of novel thiourea, thiazolidinedione and thioparabanic acid derivatives of 4-aminoquinoline as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C9H7NS | CID 5252821 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 4(1H)-Quinolinethione and Quinoline-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prototropic tautomerism between 4(1H)-quinolinethione and quinoline-4-thiol represents a fundamental aspect of heterocyclic chemistry with significant implications for drug design and molecular recognition. The position of the tautomeric equilibrium is delicately balanced and highly susceptible to environmental factors, including solvent polarity, pH, and concentration. This guide provides a comprehensive exploration of this phenomenon, integrating theoretical principles with practical experimental and computational methodologies for its characterization. A thorough understanding of the factors governing the predominance of either the thione or thiol form is crucial for predicting molecular interactions, reactivity, and ultimately, biological activity.

Introduction: The Dynamic Nature of Thione-Thiol Tautomerism

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a pivotal concept in organic chemistry. In heterocyclic systems, the tautomerism involving a mobile proton between a nitrogen and a sulfur atom, known as thione-thiol tautomerism, is of particular interest. The quinoline scaffold, a recurring motif in numerous biologically active compounds, provides an excellent platform to study this equilibrium.[1][2][3][4][5] The two tautomers are this compound, possessing a thiocarbonyl group (C=S), and quinoline-4-thiol, characterized by a sulfhydryl group (-SH).

The relative stability and, therefore, the predominant form in a given environment, dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and electronic distribution. These properties, in turn, govern its interaction with biological targets such as enzymes and receptors. Consequently, a deep understanding of the this compound and quinoline-4-thiol tautomeric system is indispensable for the rational design of novel therapeutics.

The Thione-Thiol Equilibrium: A Delicate Balance

The equilibrium between this compound and quinoline-4-thiol is influenced by a confluence of factors, with solvent effects and pH being the most prominent.

The Decisive Role of the Solvent

The polarity of the solvent plays a critical role in shifting the tautomeric equilibrium.[6]

-

Polar Solvents: In polar protic solvents such as water and ethanol, the more polar thione tautomer is generally favored.[7] These solvents can effectively solvate the C=S and N-H groups through hydrogen bonding, thereby stabilizing the thione form.[7][8]

-

Nonpolar Solvents: Conversely, in nonpolar or weakly polar solvents like cyclohexane or dioxane, the less polar thiol form tends to predominate.[6] In these environments, intramolecular hydrogen bonding or self-association of the thione form can also influence the equilibrium.[7]

Specific solute-solvent interactions, particularly hydrogen bonding, can be a determining factor in the stabilization of the thione isomer.[9] It is crucial to consider that the continuum solvent effect alone may not be sufficient to predict the equilibrium accurately; specific interactions must be taken into account.[9]

The Influence of pH

The pH of the medium can significantly impact the tautomeric equilibrium by altering the protonation state of the molecule.[10] In aqueous solutions, the pKa values of the acidic and basic groups on the quinoline ring will determine the charge state and, consequently, the preferred tautomeric form. While detailed pH-dependent studies on this compound are less common than for its oxygen analog, 4(1H)-quinolone, the principles remain the same. The protonation or deprotonation of the nitrogen or sulfur atoms can favor one tautomer over the other.[11][12]

Experimental Characterization: Unraveling the Tautomeric State

A combination of spectroscopic techniques is essential for the unambiguous determination of the predominant tautomer in a given state (solution or solid).

Spectroscopic Fingerprints

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the thione and thiol forms. The chemical shift of the proton attached to the nitrogen in the thione form will differ significantly from the SH proton in the thiol form. Similarly, the 13C chemical shift of the C4 carbon is a key indicator: a downfield shift is characteristic of the thiocarbonyl carbon in the thione tautomer.[13][14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms give rise to distinct absorption spectra.[6] By comparing the experimental spectrum with those of "fixed" derivatives (e.g., N-methylated for the thione and S-methylated for the thiol), the position of the equilibrium can be inferred.[7]

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the C=S and S-H bonds provide characteristic bands in the IR spectrum. The presence of a strong absorption band in the region of a C=S stretch is indicative of the thione form, while an S-H stretching vibration would support the presence of the thiol tautomer.

X-ray Crystallography

For compounds in the solid state, single-crystal X-ray diffraction provides definitive structural information, allowing for the direct observation of the predominant tautomeric form in the crystal lattice. This technique reveals bond lengths and angles that can unequivocally distinguish between the C=S double bond of the thione and the C-S single bond of the thiol.

Computational Chemistry: A Predictive and Complementary Tool

Quantum chemical calculations offer a powerful means to predict the relative stabilities of tautomers and to gain insight into the factors governing the equilibrium.

Predicting Tautomer Stability

Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are commonly employed to calculate the energies of the thione and thiol tautomers.[15] These calculations can be performed for isolated molecules in the gas phase or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM).[16] The level of theory and the basis set used are crucial for obtaining accurate results. The B3LYP functional with a 6-31G(d,p) or larger basis set has been shown to be reliable for studying thione-thiol tautomerism.[15]

Simulating Spectroscopic Data

Computational methods can also be used to simulate NMR chemical shifts and vibrational frequencies.[15] Comparing these calculated values with experimental data can aid in the assignment of spectroscopic signals and provide further evidence for the predominance of a particular tautomer.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives often starts from the corresponding 4(1H)-quinolone. Several methods exist for the synthesis of 4-quinolones, including palladium-catalyzed dehydrogenative cyclization and copper-catalyzed tandem reactions.[17][18] The conversion of the 4-quinolone to the this compound can be achieved through thionation reactions, for example, by using Lawesson's reagent.

Implications in Drug Development

The ability of this compound to exist in two tautomeric forms has profound implications for drug discovery and development. The specific tautomer present will dictate the molecule's interactions with its biological target. For instance, the thione form can act as a hydrogen bond acceptor at the sulfur atom and a donor at the nitrogen atom, while the thiol form can act as a hydrogen bond donor at the sulfur atom. These different interaction patterns can lead to significant differences in binding affinity and biological activity.

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] A comprehensive understanding of the tautomeric behavior of quinolinethione derivatives is therefore essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.

Experimental Protocols

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism

-

Sample Preparation: Prepare stock solutions of the quinolinethione compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). The concentration should be in the micromolar range to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectra of the compound in each solvent over a suitable wavelength range (typically 200-500 nm). Use the pure solvent as a reference.

-

Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity. Compare the spectra to those of N-methyl and S-methyl "fixed" derivatives if available.

Protocol for 1H NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a few milligrams of the quinolinethione compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard 1H NMR spectrum.

-

Data Analysis: Identify the chemical shifts of the protons, paying close attention to the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form. The integration of these signals can provide a quantitative measure of the tautomeric ratio.

Visualizations

Caption: Tautomeric equilibrium between this compound and quinoline-4-thiol.

Caption: Experimental workflow for the study of quinolinethione tautomerism.

Conclusion

The tautomerism of this compound and quinoline-4-thiol is a multifaceted phenomenon governed by a subtle interplay of environmental factors. A comprehensive approach that combines experimental spectroscopic and crystallographic techniques with theoretical computational methods is essential for a complete understanding of this equilibrium. For researchers in medicinal chemistry and drug development, the ability to predict and control the predominant tautomeric form is a critical step in the design of novel quinoline-based therapeutic agents with enhanced efficacy and selectivity.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. holzer-group.at [holzer-group.at]

- 15. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4-Quinolone synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4(1H)-Quinolinethione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4(1H)-Quinolinethione. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who are engaged with quinoline-based scaffolds. This document delves into the nuanced interpretation of spectral data, underpinned by the pivotal concept of thione-thiol tautomerism which governs the compound's structural and electronic properties in solution. We present a detailed assignment of proton and carbon chemical shifts and coupling constants, contextualized with data from analogous quinoline structures. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data and discusses the critical influence of solvent choice on the tautomeric equilibrium. Visual aids in the form of tables and diagrams are provided to facilitate a deeper understanding of the molecular structure and its spectroscopic manifestations.

Introduction: The Significance of this compound and its Spectroscopic Characterization

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] this compound, also known as 4-mercaptoquinoline, is a key heterocyclic compound within this family. Its structural elucidation is paramount for understanding its reactivity, potential biological targets, and for the rational design of novel drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution.[2] For a molecule like this compound, which can exist in two tautomeric forms—the thione and the thiol—NMR provides a dynamic snapshot of its state in a given solvent, offering insights into the predominant tautomer and the electronic environment of each nucleus. A thorough understanding of its ¹H and ¹³C NMR spectra is therefore not merely an academic exercise but a fundamental requirement for any research involving this versatile scaffold.

The Thione-Thiol Tautomerism of this compound

The interpretation of the NMR spectra of this compound is intrinsically linked to its tautomeric equilibrium. The compound can exist as the this compound (thione) form or the quinoline-4-thiol (thiol) form. This equilibrium is dynamic and highly sensitive to the surrounding chemical environment, particularly the solvent.[2]

Caption: Tautomeric equilibrium of this compound.

In polar aprotic solvents like dimethyl sulfoxide (DMSO), the thione form is generally favored due to the stabilization of the C=S bond and the acidic N-H proton through hydrogen bonding with the solvent.[3] In contrast, in non-polar solvents, the thiol form might be more prevalent. The choice of solvent is therefore a critical experimental parameter that dictates the observed NMR spectrum. For the purpose of this guide, we will focus on the data obtained in DMSO-d₆, a common solvent for NMR analysis of heterocyclic compounds.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons of the quinoline ring system and the proton attached to the nitrogen atom. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.0 - 8.2 | d | ~5.0 |

| H3 | 6.8 - 7.0 | d | ~5.0 |

| H5 | 8.3 - 8.5 | d | ~8.5 |

| H6 | 7.5 - 7.7 | t | ~7.5 |

| H7 | 7.8 - 8.0 | t | ~7.5 |

| H8 | 7.6 - 7.8 | d | ~8.0 |

| N1-H | 13.0 - 14.0 | br s | - |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

N1-H Proton: A broad singlet appearing at a significantly downfield chemical shift (13.0 - 14.0 ppm) is characteristic of an acidic proton on a nitrogen atom within a heterocyclic ring, strongly suggesting the predominance of the thione tautomer in DMSO.

-

Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region (6.8 - 8.5 ppm).

-

H2 and H3: These protons on the pyridinethione ring are expected to be doublets due to coupling with each other. The downfield shift of H2 is attributed to its proximity to the electronegative nitrogen atom.

-

H5, H6, H7, and H8: These protons on the benzene ring will exhibit a coupling pattern typical of a substituted benzene ring. H5 is generally the most deshielded proton in the carbocyclic ring due to the anisotropic effect of the adjacent heterocyclic ring. The protons H6 and H7 will likely appear as triplets (or more complex multiplets due to overlapping signals), while H8 will be a doublet.[4]

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, the spectrum will show signals for the nine carbon atoms of the quinoline ring.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 115 - 120 |

| C4 | 180 - 185 |

| C4a | 138 - 142 |

| C5 | 128 - 132 |

| C6 | 124 - 128 |

| C7 | 130 - 134 |

| C8 | 118 - 122 |

| C8a | 125 - 129 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

C4 (Thione Carbon): The most downfield signal in the spectrum, appearing in the range of 180 - 185 ppm, is a strong indicator of a thione (C=S) carbon. This provides compelling evidence for the predominance of the thione tautomer.

-

Quaternary Carbons (C4a and C8a): These carbons, which are not directly bonded to any protons, will typically show weaker signals in a standard ¹³C NMR spectrum.

-

Aromatic Carbons: The remaining carbon atoms of the quinoline ring will resonate in the typical aromatic region (115 - 145 ppm). The specific chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents and their position on the ring.[5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

5.1. Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent like DMSO is crucial for favoring the thione tautomer and for its excellent solubilizing properties.[3]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

5.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

-

Relaxation Delay: 2-5 seconds.

-

Caption: Experimental workflow for NMR data acquisition.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR data for this compound, with a strong emphasis on the influence of thione-thiol tautomerism. The predicted spectral data, based on analogous structures, serves as a valuable reference for researchers working with this compound. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR spectra, which is fundamental for accurate structural analysis and for advancing research in the field of medicinal chemistry. The structural insights gained from a thorough understanding of the NMR data of this compound are critical for the development of new quinoline-based therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 3. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

IR and mass spectrometry analysis of 4(1H)-Quinolinethione

An In-depth Technical Guide to the Spectroscopic Characterization of 4(1H)-Quinolinethione

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to offer a foundational understanding of the causality behind analytical choices. We will explore the structural elucidation of this molecule through two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the theoretical underpinnings and data interpretation strategies essential for robust scientific inquiry. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and trustworthiness.

Introduction: The Structural Dichotomy of this compound

This compound (C₉H₇NS) is a quinoline derivative with a molecular weight of approximately 161.23 g/mol .[1] Its structural framework is analogous to 4-quinolone, a core motif in many antibacterial agents.[2][3] The introduction of a sulfur atom imparts unique chemical properties and potential biological activities, making it a valuable scaffold in drug discovery.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the thione form (this compound) and the thiol form (quinoline-4-thiol).[4][5] The predominant form under a given set of conditions (solid-state, solution, gas-phase) dictates its chemical reactivity and, crucially, its spectroscopic signature. Spectroscopic analysis is therefore not merely about identification but about discerning the dominant tautomeric state. This guide will demonstrate how IR and MS serve as complementary tools to build a complete and validated structural picture.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.[6] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's natural vibrational frequency is absorbed, it provides a distinct signal, or "band," in the IR spectrum. This allows us to map the molecule's functional group landscape.

Expertise in Action: The "Why" of the Experimental Protocol

We recommend Attenuated Total Reflectance (ATR) FT-IR for solid-state analysis. This choice is deliberate; ATR requires minimal sample preparation, avoids complications from solvent peaks, and provides high-quality data from a small amount of material, making it an efficient and reliable method in a research or quality control setting.

Experimental Protocol: ATR FT-IR Analysis

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable background.

-

Crystal Cleaning: Clean the ATR diamond crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step, as this background will be subtracted from the sample spectrum to ensure that only the sample's absorbance is measured.

-

Sample Application: Place a small amount (1-2 mg) of dry, solid this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal. This is vital for obtaining a strong, high-quality signal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform background subtraction and format the data as absorbance or transmittance versus wavenumber (cm⁻¹).

Visualization: FT-IR Experimental Workflow

Caption: A streamlined workflow for ATR FT-IR analysis.

Authoritative Grounding: Interpreting the IR Spectrum

The IR spectrum of this compound is best interpreted by considering the potential contributions from both tautomers. However, in the solid state, the thione form is generally favored.[7] The following table outlines the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance & Interpretation |

| 3100 - 2900 | N-H Stretch | A broad band in this region is a strong indicator of the N-H bond in the thione tautomer. Its presence argues against the thiol form. |

| > 3000 | Aromatic C-H Stretch | Sharp, medium-intensity bands characteristic of the C-H bonds on the quinoline ring system.[8] |

| ~ 2550 | S-H Stretch | Expected for thiol tautomer only. The absence of this typically weak band provides strong evidence for the predominance of the thione form. |

| 1620 - 1570 | C=C Ring Stretch | Strong bands associated with the stretching vibrations of the aromatic quinoline backbone.[9] |

| 1550 - 1480 | Thioamide I Band | This is a mixed vibration with significant contributions from C-N stretching and N-H bending. It is a highly characteristic band for the thioamide group present in the thione form.[10] |

| 1400 - 1200 | Thioamide II Band | Another characteristic mixed vibration of the thioamide group, primarily composed of N-H bending and C-N stretching.[10] |

| < 850 | Thioamide III Band / C=S Stretch | This band has a significant C=S stretching character. It is typically found in the 850-600 cm⁻¹ region and is a key diagnostic peak for the thione functional group.[10] |

| 850 - 740 | Aromatic C-H Out-of-Plane Bend | The pattern of bands in this region can help confirm the substitution pattern of the benzene portion of the quinoline ring.[8] |

Mass Spectrometry: Unveiling Molecular Weight and Structure

Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two primary pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, a "fingerprint" of its structural components.

Expertise in Action: Choosing the Right Ionization Method

For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable. EI is a "hard" technique that provides extensive, reproducible fragmentation useful for library matching. ESI is a "soft" technique that typically yields a strong protonated molecular ion ([M+H]⁺), which is ideal for confirming molecular weight and for subsequent tandem MS (MS/MS) experiments.[11] We will describe a general protocol applicable to ESI, as it is highly common in modern drug discovery labs.

Experimental Protocol: Direct Infusion ESI-MS Analysis

-

Sample Preparation: Dissolve a sub-milligram quantity of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. This is a core tenet of a self-validating system.

-

Method Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and mass analyzer settings (e.g., positive ion mode, scan range from m/z 50 to 500).

-

Direct Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Full Scan MS (MS1): Acquire the full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺. For C₉H₇NS, the expected monoisotopic mass is 161.03 Da.[1] The [M+H]⁺ ion should appear at m/z 162.037.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 162) for collision-induced dissociation (CID). Apply collision energy to induce fragmentation and acquire the resulting product ion spectrum.

-

Data Analysis: Analyze the fragmentation pattern to deduce structural information.

Visualization: ESI-MS Experimental Workflow

Caption: Workflow for structural analysis using ESI-MS/MS.

Authoritative Grounding: Predicting the Fragmentation Pattern

The fragmentation of the quinoline core is well-documented.[12][13] The most common pathway involves the loss of hydrogen cyanide (HCN).[12] The presence of the thioamide group introduces additional fragmentation routes.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure & Rationale |

| 162 | HCN (27 Da) | 135 | Loss of hydrogen cyanide from the pyridine ring is a classic fragmentation pathway for quinolines, resulting in a stable benzofuran-like cation.[12] |

| 162 | H₂S (34 Da) | 128 | Elimination of hydrogen sulfide from the protonated thione group, leading to the quinoline cation. |

| 162 | CS (44 Da) | 118 | Loss of carbon monosulfide, resulting in an aminophenyl cation radical. |

| 135 | C₂H₂ (26 Da) | 109 | Subsequent fragmentation of the m/z 135 ion via loss of acetylene, a common pathway for bicyclic aromatic systems. |

Conclusion: A Synergistic Approach to Structural Validation

Neither IR spectroscopy nor mass spectrometry alone tells the whole story. Their power lies in their synergy.

-

IR spectroscopy provides definitive evidence of the functional groups present. For this compound, the presence of N-H and characteristic thioamide bands, coupled with the absence of an S-H band, strongly validates the predominance of the thione tautomer in the solid state.

-

Mass spectrometry provides an unambiguous confirmation of the molecular formula via an accurate mass measurement of the molecular ion. Furthermore, the fragmentation pattern acts as a structural fingerprint, confirming the integrity of the quinoline core and the connectivity of the sulfur atom.

For professionals in drug development, this dual-pronged analytical approach is not merely academic; it is a cornerstone of quality assurance and regulatory compliance. It provides a robust, self-validating system to confirm the identity, structure, and purity of active pharmaceutical ingredients and their intermediates, ensuring the integrity of the research and development pipeline.

References

- 1. This compound | C9H7NS | CID 5252821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chempap.org [chempap.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

Unlocking the Therapeutic Potential of Quinoline-Based Thiones: A Guide to Biological Activities and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The fusion of the quinoline scaffold, a privileged structure in medicinal chemistry, with a reactive thione group has given rise to a class of compounds with a remarkable spectrum of biological activities.[1][2][3] Quinoline-based thiones are emerging as potent agents in oncology, infectious disease, and enzyme inhibition.[4][5][6] Their therapeutic potential stems from diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for pathogen and cancer cell survival.[7] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into quinoline-based thiones, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics.

The Quinoline-Thione Scaffold: A Strategic Fusion

The Quinoline Nucleus: A Foundation of Pharmacological Success

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[2][7] This scaffold is present in numerous natural alkaloids, most famously the antimalarial drug quinine, and has been integral to the development of a wide array of synthetic drugs.[8][9] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to specific biological targets.[10][11] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of its derivatives.[1][2]

The Thione Group: A Center of Reactivity and Coordination

The replacement of a carbonyl oxygen with a sulfur atom to form a thione (C=S) group introduces unique chemical properties. The thione moiety is a potent hydrogen bond acceptor and a strong metal chelator. This ability to coordinate with metal ions is crucial for the inhibition of metalloenzymes, a key mechanism in the activity of many antimicrobial and anticancer agents.[12] Thiosemicarbazones, a related class of thione-containing compounds, have entered clinical trials as anticancer agents, underscoring the therapeutic relevance of the thione pharmacophore.[12]

Synthetic Strategies for Quinoline-Based Thiones

The synthesis of quinoline-2-thiones is often achieved through the functionalization of readily available quinoline precursors. A modern and efficient method involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides.[13][14] This approach offers high regioselectivity and is tolerant of various functional groups, making it a valuable tool for building libraries of diverse quinoline-thione derivatives.[13]

General Synthetic Protocol: Deoxygenative Thionation

A prevalent method involves activating a quinoline N-oxide with an agent like triflic anhydride, followed by reaction with a sulfur source such as thiourea.[13][14] This metal-free approach proceeds under mild conditions and provides good to high yields.[13]

Experimental Protocol: Synthesis of Quinoline-2-thione from Quinoline N-oxide

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting quinoline N-oxide in an appropriate anhydrous solvent (e.g., acetonitrile).

-

Activation: Cool the solution in an ice bath (0 °C). Add triflic anhydride (typically 1.5-2.0 equivalents) dropwise while stirring. Causality: Triflic anhydride activates the N-oxide, making the C2 position of the quinoline ring highly electrophilic and susceptible to nucleophilic attack.

-

Thionation: To the activated mixture, add thiourea (typically 1.5-2.0 equivalents) in one portion.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the prescribed time (e.g., 2-12 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure quinoline-2-thione.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]

Caption: General workflow for the synthesis of quinoline-2-thiones.

Broad-Spectrum Biological Activities

Quinoline-based thiones exhibit a wide range of pharmacological effects, with significant potential in anticancer, antimicrobial, and antiviral applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinoline-thione derivatives against a variety of human cancer cell lines.[4][7][16] One such derivative, KA3D, demonstrated remarkable efficacy against ovarian cancer cells both in vitro and in vivo, inducing apoptosis and cell cycle arrest with low toxicity in animal models.[5] The mechanisms are often multifactorial, involving the inhibition of crucial cellular processes that drive tumor growth and progression.[7][17]

Table 1: In Vitro Anticancer Activity of Representative Quinoline-Based Compounds

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Quinolinylhydrazones | NCI-60 Panel | GI₅₀: 0.33 to 4.87 µM | [16] |

| Quinoline-2-thione (KA3D) | Ovarian (SKOV3) | IC₅₀: Not specified, but potent | [5] |

| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | IC₅₀: 0.314 to 4.65 µg/cm³ | [7] |

| Substituted Quinolines | A549, HeLa, HT29 | IC₅₀: 2–50 µg/ml |[18] |

Antimicrobial and Antifungal Activity

The quinoline core is central to many antibacterial and antifungal agents.[19][20] The addition of a thione or related sulfur-containing moiety, such as in thiosemicarbazides, can enhance this activity.[15] Novel quinoline-based thiosemicarbazide derivatives have shown potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains, with MIC values as low as 6.25 µM.[15] Similarly, quinoline-based hydroxyimidazolium hybrids have demonstrated strong activity against Staphylococcus aureus and Cryptococcus neoformans.[8]

Table 2: Antimicrobial Activity of Representative Quinoline-Based Thiones/Hybrids

| Compound Class | Pathogen | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Quinoline-thiosemicarbazides | M. tuberculosis H37Rv | 6.25 µM | [15] |

| Quinolyl Hydrazones | Various pathogenic strains | 6.25 to 100 µg/mL | [16] |

| Quinoline-hydroxyimidazolium | S. aureus | 2 µg/mL (5 µM) | [8] |

| Quinoline-hydroxyimidazolium | C. neoformans | 15.6 µg/mL | [8] |

| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 µg/mL |[19] |

Antiviral Activity

The quinoline scaffold has been a source of potent antiviral agents, with derivatives showing activity against a range of viruses including Dengue virus, Hepatitis C, and coronaviruses.[21][22] Recently, quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed.[23] One lead compound, Jun13296, demonstrated potent antiviral and anti-inflammatory effects in animal models, reducing viral load and preventing lung damage, highlighting its potential as an oral antiviral for COVID-19.[23]

Unraveling the Mechanisms of Action

The therapeutic effects of quinoline-based thiones are underpinned by their ability to interact with multiple biological targets and pathways.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[4][12] Quinoline-2-thione derivative KA3D was shown to significantly increase the proportion of apoptotic cells and cause cell cycle arrest in the G2/M phase in ovarian cancer cells.[5] This is often accompanied by the modulation of key regulatory proteins such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases.

Caption: Simplified pathway of apoptosis induction by quinoline-thiones.

Enzyme Inhibition

Quinoline derivatives are known to inhibit a wide array of enzymes crucial for cell survival and replication.[18][24]

-

Topoisomerases: These enzymes manage DNA topology and are validated targets for cancer therapy.[4] Quinoline-based compounds can act as topoisomerase inhibitors, preventing the DNA relaxation required for replication and transcription.[25]

-

Kinases: As critical regulators of cell signaling, kinases are major targets in oncology.[26] Quinoline derivatives have been successfully developed as kinase inhibitors, disrupting signaling pathways that drive tumor growth.[26]

-

DNA Methyltransferases (DNMTs): Some quinoline-based analogs can inhibit DNMTs by intercalating into DNA, leading to a DNA damage response via p53 activation.[24]

-

Mycobacterial Enzymes: In the context of tuberculosis, quinoline-thiosemicarbazides are thought to inhibit the InhA enzyme, which is essential for mycolic acid biosynthesis in the bacterial cell wall.[15]

Core Experimental Methodologies

Validating the biological activity of novel quinoline-based thiones requires robust and standardized experimental protocols.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-thione test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[15]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline-thione compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

Result Interpretation: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

Future Perspectives and Challenges

While quinoline-based thiones hold immense promise, several challenges must be addressed to translate them from the laboratory to the clinic.[4] Key areas for future research include:

-

Optimizing Pharmacokinetics: Improving properties such as solubility, bioavailability, and metabolic stability is crucial for in vivo efficacy.[4]

-

Selectivity and Off-Target Effects: Enhancing selectivity for cancer cells or microbial targets over host cells is essential to minimize toxicity.

-

Resistance Mechanisms: Understanding and overcoming potential mechanisms of drug resistance will be critical for long-term therapeutic success.[4]

-

Combination Therapies: Exploring the synergistic effects of quinoline-based thiones with existing drugs could lead to more effective treatment regimens.[26]

Conclusion

Quinoline-based thiones represent a versatile and potent class of biologically active molecules. Their straightforward synthesis, coupled with a broad spectrum of anticancer, antimicrobial, and antiviral activities, makes them highly attractive scaffolds for modern drug discovery. A deep understanding of their mechanisms of action, centered on the induction of apoptosis and the inhibition of critical enzymes, provides a rational basis for the design of next-generation therapeutic agents. Continued investigation and optimization of this chemical class are poised to deliver novel and effective treatments for some of the world's most pressing diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 14. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4(1H)-Quinolinethione

An In-Depth Technical Guide to the Physical and Chemical Properties of 4(1H)-Quinolinethione

Foreword: A Molecule of Duality and Potential

In the landscape of heterocyclic chemistry, molecules that exhibit significant tautomerism offer a rich field of study, presenting unique challenges and opportunities in synthesis, characterization, and application. This compound, also known by its tautomeric name quinoline-4-thiol, stands as a prime example of such a system. As the sulfur analog of the well-studied 4(1H)-quinolinone, it shares a foundational bicyclic scaffold critical to numerous pharmacologically active compounds.[1][2] However, the replacement of oxygen with sulfur introduces distinct electronic and steric properties, profoundly influencing its physical characteristics, chemical reactivity, and potential as a building block in drug discovery and materials science.

This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of data. It is structured to deliver not just the "what," but the "why"—explaining the causal relationships behind its properties and the logic underpinning the experimental protocols used for its study. We will delve into its crucial thione-thiol tautomerism, detail its synthesis and characterization, and explore its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Core Properties

This compound is a heterocyclic aromatic compound built upon a quinoline framework. Its defining feature is the thione group at the C4 position, which engages in a dynamic equilibrium with its thiol tautomer, 4-mercaptoquinoline.[3] This duality is central to understanding its chemical behavior.

Physical Properties

The physical state and properties of the compound are a direct reflection of its molecular structure and the predominant tautomeric form in the solid state.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₇NS | [3] |

| Molecular Weight | 161.23 g/mol | [3] |

| Appearance | Typically a yellow or brownish solid. | Inferred from related compounds. |

| Melting Point | Not consistently reported for the unsubstituted compound. Derivatives show a wide range. | |

| Boiling Point | 263.3°C at 760 mmHg | [2] |

| Solubility | Generally soluble in organic solvents like ethanol, ether, and acetone.[4] Limited solubility in cold water is expected, with increased solubility in hot water.[5] | |

| pKa | Not experimentally determined in available literature. The acidity of the N-H (thione) or S-H (thiol) proton is a key parameter for its reactivity in basic media. The parent quinoline has a pKa of 4.90 for the ring nitrogen.[6] |

Expert Insight: The lack of a consistently reported melting point for the parent compound in readily available literature suggests that it may be reactive or hygroscopic, complicating its characterization. Researchers should prioritize rigorous purification and handle the compound under an inert atmosphere for the most reliable measurements.

The Thione-Thiol Tautomerism

The most critical chemical feature of this compound is its prototropic tautomerism, an equilibrium between the thione and thiol forms. The position of this equilibrium is dictated by factors such as physical state (solid vs. solution), solvent polarity, temperature, and pH.

Caption: Thione-thiol tautomeric equilibrium of this compound.

By analogy with related heterocyclic thiones and its oxygen counterpart, 4(1H)-quinolinone, the thione form is generally the more stable and predominant tautomer , particularly in the solid state and in most common solvents.[7] This stability is attributed to the greater strength of the C=O double bond and the amide-like resonance in the oxygen analog, a principle that extends to the thione.

Synthesis of this compound

The synthesis of this scaffold is crucial for any further investigation. A reliable and common approach is the nucleophilic aromatic substitution of 4-chloroquinoline with a sulfur-containing nucleophile. This method is effective because the chlorine atom at the C4 position is activated towards substitution by the ring nitrogen.

General Synthesis Workflow

The conversion of 4-chloroquinoline to the target thione is a foundational procedure in quinoline chemistry.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis from 4-chloroquinoline using thiourea, followed by hydrolysis. This two-step, one-pot procedure is often preferred for its use of a more stable and less odorous sulfur source than sodium hydrosulfide.

Objective: To synthesize this compound from 4-chloroquinoline.

Materials:

-

4-Chloroquinoline

-

Thiourea

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

Procedure:

-

Step 1: Formation of the Isothiouronium Salt.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroquinoline (1 equivalent) in absolute ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the isothiouronium salt) may be observed.

-

-

Step 2: Hydrolysis to the Thione.

-

After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Reheat the mixture to reflux and maintain for an additional 2-3 hours to ensure complete hydrolysis of the intermediate salt.

-

-

Step 3: Isolation and Purification.

-

Cool the basic solution in an ice bath.

-

Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (pH ~5-6). This protonates the thiolate, causing the product to precipitate.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Self-Validation: The identity and purity of the synthesized product must be confirmed through spectroscopic analysis (NMR, IR) and melting point determination, comparing the results with expected values.

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation and is essential for distinguishing between the thione and thiol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of the molecule.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Rationale & Key Features |

| ¹H NMR | 7.0 - 8.5 ppm | The aromatic protons on the quinoline ring will appear in this region as complex multiplets or doublets, characteristic of substituted quinolines.[8] The N-H proton of the thione form is expected to be a broad singlet, potentially downfield (>10 ppm), and its presence is a key indicator of the dominant tautomer. |

| ¹³C NMR | 115 - 150 ppm | Aromatic carbons will resonate in this typical range.[9][10] |

| >175 ppm | The C4 carbon in the thione form (a thiocarbonyl, C=S) is expected to be significantly downfield, often appearing above 175 ppm. This signal is a definitive marker for the thione tautomer.[10] By contrast, the C4 carbon in the thiol tautomer would be in the aromatic region, bonded to sulfur. |

Expert Insight: When acquiring ¹H NMR spectra, the N-H proton may exchange with trace amounts of D₂O in the NMR solvent, leading to signal broadening or disappearance. Running the experiment in a rigorously dry solvent like DMSO-d₆ can help in observing this proton more clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups that differ between the two tautomers.

| Tautomer | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thione | N-H stretch | 3100 - 3300 (broad) |

| C=S (thione) stretch | 1100 - 1250 | |

| Thiol | S-H stretch | 2550 - 2600 (weak) |

| C=N stretch | 1600 - 1650 |

Causality: The presence of a broad absorption in the N-H stretching region and a strong band in the C=S region, coupled with the absence of a weak S-H stretch, provides compelling evidence that the thione form predominates in the solid state (when using a KBr pellet or ATR).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly powerful for studying the thione-thiol equilibrium in solution, as the electronic transitions for each tautomer occur at different wavelengths.

-

Thiol Tautomer (Quinoline-4-thiol): Exhibits π → π* transitions, typically appearing at shorter wavelengths (< 350 nm).

-

Thione Tautomer (this compound): In addition to π → π* transitions, it possesses a characteristic n → π* transition associated with the C=S chromophore. This transition is lower in energy and thus appears at a longer wavelength (> 350 nm), often extending into the visible region.

Experimental Logic: By measuring the UV-Vis spectrum in different solvents, one can observe shifts in the absorption maxima. A prominent peak at longer wavelengths is a strong indicator of the thione form's presence. Solvatochromic studies can provide insight into the equilibrium's sensitivity to solvent polarity.

Chemical Reactivity

The dual tautomeric nature of this compound gives rise to a rich and versatile reactivity profile, allowing it to act as a nucleophile at multiple sites.

Alkylation Reactions

Alkylation is a fundamental transformation for this scaffold. The reaction with an electrophile (e.g., an alkyl halide) can proceed via two main pathways, depending on which tautomer reacts and which atom acts as the nucleophile.

Caption: Competing N- and S-alkylation pathways for this compound.

Mechanistic Rationale: While both nitrogen and sulfur can act as nucleophiles, sulfur is a softer nucleophile than nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, it will preferentially react with soft electrophiles like alkyl halides. Therefore, S-alkylation is typically the major pathway , leading to the formation of 4-(alkylthio)quinoline derivatives.

Representative Protocol for S-Alkylation

Objective: To synthesize 4-(methylthio)quinoline via S-alkylation of this compound.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetone

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in dry DMF.

-

Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the suspension. If using a stronger base like NaH, add it portion-wise at 0°C.

-

Stir the mixture for 30 minutes at room temperature to form the thiolate anion.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(methylthio)quinoline.

Other Reactions

-

Oxidation: The thiol tautomer is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, bis(quinolin-4-yl)disulfide. Stronger oxidation can lead to sulfonic acids.

-

Metal Complexation: As a soft ligand, the thiol form is an excellent chelating agent for various soft and borderline metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Pd²⁺). The resulting metal complexes have potential applications in catalysis and materials science.

Conclusion and Future Outlook

This compound is more than just a sulfur analog; it is a molecule defined by a delicate tautomeric balance that dictates its physical properties and chemical reactivity. Its synthesis from readily available 4-chloroquinoline provides a gateway to a diverse range of derivatives through reactions like S-alkylation. The predominance of the thione form in most conditions is a key principle that must be appreciated during its characterization by NMR, IR, and UV-Vis spectroscopy. For professionals in drug development, the ability to selectively functionalize the sulfur atom offers a strategic handle for modulating properties like lipophilicity, metabolic stability, and target engagement. As research continues to uncover the vast potential of sulfur-containing heterocycles, a thorough understanding of foundational molecules like this compound will remain indispensable.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoline: Synthesis to Application [ouci.dntb.gov.ua]

- 3. This compound | C9H7NS | CID 5252821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Quinolinol [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Discovery and history of quinolinethione compounds

An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Quinolinethione Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a foundational heterocyclic system in medicinal chemistry, has been the subject of intensive investigation since its initial isolation in the 19th century. While much has been written about quinoline and its oxygenated counterpart, the quinolinone, the sulfur analogs—quinolinethiones—represent a class of compounds with unique chemical properties and burgeoning therapeutic potential. This technical guide provides a comprehensive overview of the history, fundamental chemistry, synthetic evolution, and modern applications of quinolinethione compounds. It is designed to serve as a vital resource for professionals in drug discovery and development, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind synthetic choices.

Introduction: The Emergence of a Privileged Sulfur Scaffold

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[1][2] This discovery unlocked a new chapter in heterocyclic chemistry, leading to the development of numerous synthetic methodologies by pioneers like Skraup, Doebner-von Miller, and Friedländer, which are still in use today.[1][2] These methods paved the way for the creation of a vast library of quinoline derivatives, which have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4]